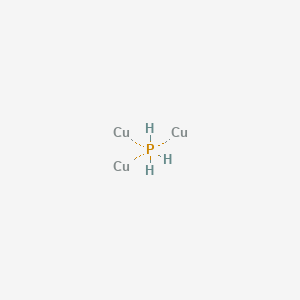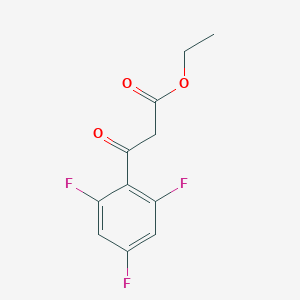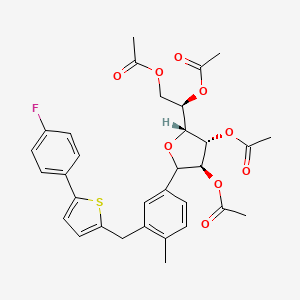
Diacetoxy-5-(3-((5-(4-fluorophenyl)thiophen-2-yl)-1,2-diyl Diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diacetoxy-5-(3-((5-(4-fluorophenyl)thiophen-2-yl)-1,2-diyl Diacetate is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a fluorophenyl group and diacetate moieties, which contribute to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diacetoxy-5-(3-((5-(4-fluorophenyl)thiophen-2-yl)-1,2-diyl Diacetate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The final step involves the acetylation of the hydroxyl groups to form the diacetate moieties. Common reagents used in these reactions include acetic anhydride, acetyl chloride, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
Diacetoxy-5-(3-((5-(4-fluorophenyl)thiophen-2-yl)-1,2-diyl Diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the thiophene ring or fluorophenyl group.
科学研究应用
Diacetoxy-5-(3-((5-(4-fluorophenyl)thiophen-2-yl)-1,2-diyl Diacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Diacetoxy-5-(3-((5-(4-fluorophenyl)thiophen-2-yl)-1,2-diyl Diacetate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and fluorophenyl group can interact with enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation, thereby exerting its antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
Diacetoxy-5-(3-((5-(4-chlorophenyl)thiophen-2-yl)-1,2-diyl Diacetate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Diacetoxy-5-(3-((5-(4-bromophenyl)thiophen-2-yl)-1,2-diyl Diacetate: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
Diacetoxy-5-(3-((5-(4-fluorophenyl)thiophen-2-yl)-1,2-diyl Diacetate is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can affect the compound’s interactions with molecular targets, potentially enhancing its efficacy in various applications.
属性
分子式 |
C32H33FO9S |
|---|---|
分子量 |
612.7 g/mol |
IUPAC 名称 |
[(2R)-2-acetyloxy-2-[(2R,3S,4S)-3,4-diacetyloxy-5-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxolan-2-yl]ethyl] acetate |
InChI |
InChI=1S/C32H33FO9S/c1-17-6-7-23(14-24(17)15-26-12-13-28(43-26)22-8-10-25(33)11-9-22)29-31(40-20(4)36)32(41-21(5)37)30(42-29)27(39-19(3)35)16-38-18(2)34/h6-14,27,29-32H,15-16H2,1-5H3/t27-,29?,30-,31+,32+/m1/s1 |
InChI 键 |
MJAUJEOBRLEQIY-COODHPBESA-N |
手性 SMILES |
CC1=C(C=C(C=C1)C2[C@@H]([C@H]([C@H](O2)[C@@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC3=CC=C(S3)C4=CC=C(C=C4)F |
规范 SMILES |
CC1=C(C=C(C=C1)C2C(C(C(O2)C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC3=CC=C(S3)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13838837.png)
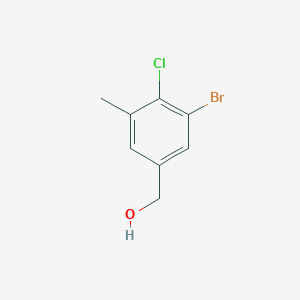
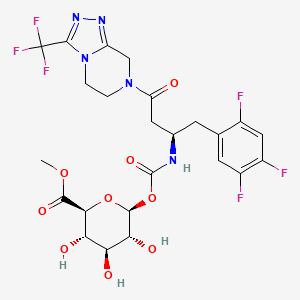
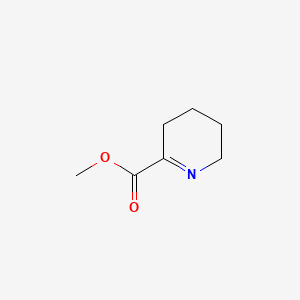
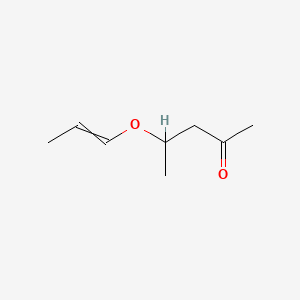
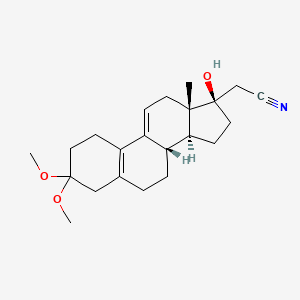
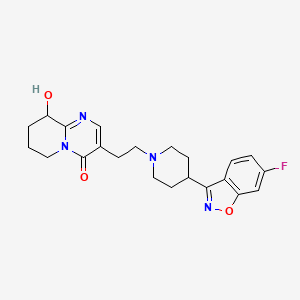

![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)
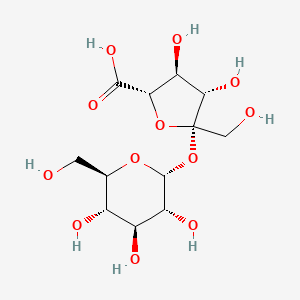
![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)

